6-(4-chlorophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4OS.BrH/c1-23-15-5-3-2-4-13(15)16-19-20-17-22(16)21-14(10-24-17)11-6-8-12(18)9-7-11;/h2-9H,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSKQVVPMMGCOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)Cl.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Formation of the Thiadiazine Ring: The triazole intermediate is then reacted with sulfur-containing reagents such as thiourea or thiosemicarbazide to form the thiadiazine ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the triazole/thiadiazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated precursors, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
6-(4-chlorophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects at C3 and C6 Positions
The pharmacological profile of triazolothiadiazines is highly dependent on substituents at C3 and C5. Key comparisons include:
Key Observations:
- Electron-Withdrawing Groups at C6: The 4-chlorophenyl group in the target compound aligns with SAR studies showing enhanced anticancer activity compared to bromo or fluoro substituents .
- Methoxy Positioning at C3: The 2-methoxyphenyl group (ortho-substitution) may improve lipid solubility and membrane permeability compared to para-substituted analogs (e.g., 4-methoxyphenyl) .
Pharmacological Activity
Antimicrobial Activity:
- The target compound’s 2-methoxyphenyl group likely enhances antimicrobial efficacy compared to 3-chlorophenyl derivatives (e.g., MIC = 12.5 µg/mL for S. aureus in ).
- Compounds with bulkier C3 substituents (e.g., cyclopentyloxy in ) show reduced activity, suggesting steric hindrance limits target binding .
- Pyridinyl and pyrazolyl substituents () show superior alkaline phosphatase inhibition, but methoxyphenyl groups balance potency and solubility .
Biological Activity
The compound 6-(4-chlorophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a member of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 275.73 g/mol. Its structure features a triazole ring fused with a thiadiazine moiety, which is known to enhance biological activity through various mechanisms.
Biological Activities
Research indicates that compounds containing the 1,2,4-thiadiazole and triazole rings exhibit a range of pharmacological effects including:
- Antimicrobial Activity : Compounds derived from the triazolo-thiadiazine framework have shown significant antimicrobial properties against various bacterial strains. Studies indicate that these compounds inhibit bacterial growth by disrupting cell wall synthesis and metabolic processes .
- Anticancer Properties : Several derivatives have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma). Notably, certain derivatives demonstrated potent cytotoxicity, suggesting potential applications in cancer therapy .
- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Inhibition of COX-1 and COX-2 has been linked to reduced inflammation and pain relief .
- Anticonvulsant Activity : Some studies have reported anticonvulsant effects in animal models, indicating potential use in treating epilepsy and other seizure disorders .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in inflammatory pathways and cancer progression.
- Interaction with DNA : Some derivatives have shown the ability to intercalate with DNA or disrupt DNA replication processes in cancer cells.
- Oxidative Stress Modulation : The compound may also influence oxidative stress pathways, contributing to its anticancer and antimicrobial effects .
Case Studies
- Anticancer Study : A study evaluating the cytotoxic effects of various triazolo-thiadiazine derivatives found that certain compounds led to significant apoptosis in MCF-7 cells. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways .
- Antimicrobial Screening : A series of tests conducted against Gram-positive and Gram-negative bacteria revealed that derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests their potential as alternative antimicrobial agents .
Data Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(4-chlorophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide?
- Methodological Answer : The compound is synthesized via cyclocondensation of 4-amino-5-(2-methoxyphenyl)-4H-[1,2,4]triazole-3-thiol with a substituted phenacyl bromide. Key steps include:
- Reacting the triazole thiol with 4-chlorophenacyl bromide in ethanol under reflux (80–90°C) for 6–8 hours .
- Using potassium hydroxide (KOH) as a base to deprotonate the thiol and facilitate nucleophilic attack on the α-carbon of the phenacyl bromide .
- Precipitation of the hydrobromide salt by adding concentrated HBr to the reaction mixture .
- Purity is verified via TLC (silica gel, chloroform:methanol 9:1) and recrystallization from ethanol .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- Methodological Answer :
- X-ray crystallography : Monoclinic crystal system (space group Pc) with unit cell parameters (a = 4.0047 Å, b = 13.424 Å, c = 10.938 Å, β = 99.65°) determined using a Bruker SMART APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data refinement with SHELXL-2018/3 .
- NMR : H and C NMR in DMSO-d₆ confirm substituent positions. For example, the methoxy group at C2 of the phenyl ring shows a singlet at δ 3.85 ppm .
- Mass spectrometry : ESI-MS (positive mode) reveals [M+H]⁺ peaks matching the molecular formula C₁₇H₁₃BrClN₄OS .
Q. How is the preliminary biological activity of this compound screened?
- Methodological Answer :
- Antitumor assays : MTT tests on human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) at concentrations 1–100 μM. IC₅₀ values are calculated using nonlinear regression .
- Antibacterial screening : Disk diffusion against Staphylococcus aureus and Escherichia coli. Zones of inhibition are measured after 24-hour incubation at 37°C .
- Dose-response curves : Generated to evaluate potency and selectivity compared to standard drugs (e.g., doxorubicin for antitumor activity) .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, molar ratios) using a factorial design. For example, replacing ethanol with DMF increases cyclization efficiency but may require lower temperatures (60°C) to avoid decomposition .
- Byproduct analysis : HPLC-PDA (C18 column, acetonitrile:water gradient) identifies impurities such as unreacted triazole thiol or dimerization products .
- Catalyst screening : Transition metals (e.g., CuI) or ionic liquids can accelerate reaction kinetics but may complicate purification .
Q. What structure-activity relationships (SAR) govern its antitumor activity?
- Methodological Answer :
- Substituent effects : The 4-chlorophenyl group enhances lipophilicity and membrane penetration, while the 2-methoxyphenyl moiety improves π-π stacking with DNA or enzyme active sites .
- Hydrobromide salt formation : Increases solubility in aqueous buffers (e.g., PBS pH 7.4) compared to the free base, enhancing bioavailability .
- Analog synthesis : Replace the 4-chlorophenyl group with 4-fluorophenyl or 4-bromophenyl to study halogen-dependent activity trends. Bioassays reveal Br > Cl > F in potency against MCF-7 cells .
Q. How can crystallographic data resolve discrepancies in reported molecular conformations?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare experimental (X-ray) and calculated (B3LYP/6-311+G(d,p)) bond lengths and angles. Deviations >0.05 Å suggest lattice packing effects or dynamic disorder .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, Br···π contacts) using CrystalExplorer. Dominant H-bond donors (N–H) and acceptors (S, O) guide co-crystal design .
- Temperature-dependent studies : Collect data at 100 K and 296 K to assess thermal motion. Anisotropic displacement parameters (ADPs) for the triazolo-thiadiazine core should remain <0.05 Ų if rigid .
Q. How to address contradictory results in biological activity across studies?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., ATCC-certified MCF-7) and culture conditions (10% FBS, 5% CO₂). Discrepancies in IC₅₀ values may arise from serum protein binding differences .
- Purity validation : LC-MS (≥95% purity) ensures activity is not skewed by impurities. For example, residual KOH in crude products can inhibit bacterial growth independently .
- Structural analogs : Test compounds with incremental modifications (e.g., methoxy → ethoxy) to isolate electronic vs. steric effects on activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
